molecular formula C15H19NO3 B3023057 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde CAS No. 915923-54-5

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B3023057
CAS No.: 915923-54-5
M. Wt: 261.32 g/mol
InChI Key: JHAFTECWLPMWIQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde (CAS: 915923-84-1) is a benzaldehyde derivative featuring a 2-oxoethoxy linker substituted with a 4-methylpiperidinyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.3 g/mol. The compound’s structure combines a reactive aldehyde group with a piperidine-based side chain, making it a candidate for pharmaceutical and synthetic chemistry applications, particularly in drug discovery for CNS disorders due to structural similarities with tranquilizing agents .

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-5-3-2-4-13(14)10-17/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAFTECWLPMWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589722
Record name 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-54-5
Record name 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylpiperidine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde and analogous compounds:

Compound Name Substituent/Modification Key Features Melting Point (°C) Molecular Weight (g/mol) Notable Applications/Findings
Target Compound 4-Methylpiperidinyl, 2-oxoethoxy, benzaldehyde High lipophilicity due to 4-methylpiperidine; reactive aldehyde group Not reported 261.3 Potential CNS activity (inferred)
4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde Piperidinyl (no methyl group) Reduced steric bulk compared to target; lower lipophilicity Not reported 247.3 Synthetic intermediate
4-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde 4-Methylpiperazinyl (two N atoms) Higher polarity and basicity; potential for salt formation Not reported 276.3 Safety data available (GHS-compliant)
4-(2-(Antipyrin-4-yl)-2-oxoethoxy)benzaldehyde Antipyrine (pyrazolone derivative) Heterocyclic antipyrine group; electron-withdrawing nitro substituent 130–132 350.4 Tranquilizing effects observed
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde Methoxy group at benzaldehyde 3-position Electron-donating methoxy group; altered electronic properties Not reported 291.3 Supplier availability

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity The 4-methylpiperidinyl group in the target compound enhances lipophilicity (logP ~2.5–3.0) compared to piperidine (logP ~1.8) or piperazine derivatives (logP ~1.2) . This property may improve blood-brain barrier penetration, relevant for CNS-targeted drugs.

Reactivity of the Aldehyde Group

  • The target’s aldehyde is more electrophilic than derivatives with electron-donating groups (e.g., methoxy). This reactivity facilitates Schiff base formation, useful in synthesizing hydrazones or imines for drug candidates .
  • In contrast, nitro-substituted analogs (e.g., 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde) exhibit decreased stability due to strong electron withdrawal, accelerating degradation .

Biological Activity

  • Antipyrine-containing analogs (e.g., compound 15 in ) demonstrated tranquilizing effects in rodent models, suggesting the 2-oxoethoxy-benzaldehyde scaffold may modulate neurotransmitter systems .
  • Piperazine derivatives (e.g., ) are associated with improved solubility and bioavailability, but reduced metabolic stability compared to piperidine-based compounds .

Biological Activity

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 288.34 g/mol
  • Functional Groups : Contains a piperidine ring, an aldehyde group, and an ether linkage.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, benzaldehyde derivatives have been shown to modulate drug efflux pumps, which are critical in cancer cell resistance to chemotherapy. Specifically, studies have highlighted their ability to inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), enhancing the efficacy of chemotherapeutic agents .

Antifilarial Activity

While direct studies on this compound are scarce, related compounds have shown promise in antifilarial activity. For example, certain piperazine derivatives have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections such as Brugia malayi. These findings suggest that similar structural compounds could potentially exhibit comparable biological activities .

Study on Anticancer Mechanisms

One notable study examined the effects of benzaldehyde derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer types by modulating cell cycle progression and inhibiting tumor growth through specific signaling pathways. This supports the hypothesis that this compound may possess similar anticancer properties .

Neuropharmacological Investigation

In a neuropharmacological study involving piperidine derivatives, researchers found that certain compounds exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity and modulation of norepinephrine levels. This suggests a potential therapeutic avenue for exploring the neuroactive properties of this compound .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; modulates drug efflux pumps
NeuropharmacologicalPotential antidepressant effects; serotonin modulation
AntifilarialMacro and microfilaricidal activity (related compounds)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde
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2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde

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